1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate

Protecting group orthogonality Solid-phase peptide synthesis Sequential deprotection

Synthetic routes requiring sequential unmasking of amine and carboxylic acid are often bottlenecked by incompatible protecting groups. This chiral (2S)-5-oxopiperidine-1,2-dicarboxylate solves the problem with orthogonal Cbz (hydrogenolysis-labile) and tert-butyl ester (acid-labile) pairs. - **Regioselective enolate formation:** tert-butyl ester directs deprotonation to C-6 with >5:1 selectivity vs. methyl ester analogs (~1-2:1). - **Chemoselective activation:** Convert C-2 to acid chloride (≥89% yield) without affecting N-Cbz; methyl/ethyl/benzyl esters inert under same conditions. - **Enantiomeric stability:** Maintains ≥99% ee through deprotection; free acid analogs racemize 4-7% under amide coupling. - **Supply:** ≥98% ee, immediate global shipping.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 147489-30-3
Cat. No. B174652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate
CAS147489-30-3
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23NO5/c1-18(2,3)24-16(21)15-10-9-14(20)11-19(15)17(22)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3/t15-/m0/s1
InChIKeyVNEDQUMEBRVGBT-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate


1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate (CAS 147489-30-3) is a chiral piperidine-2-carboxylate derivative bearing a benzyloxycarbonyl (Cbz) protecting group at N-1, a tert-butyl ester at C-2, and a ketone at C-5. The compound belongs to the 5-oxopiperidine-1,2-dicarboxylate scaffold class, which is widely employed in medicinal chemistry as a protected chiral building block for the synthesis of protease inhibitors, amino acid mimetics, and other bioactive molecules [1]. Its (2S) absolute configuration is derived from L-aspartic acid or L-glutamic acid starting materials, and the orthogonal Cbz/tert-butyl ester protecting group pair enables sequential, chemoselective deprotection steps that are not possible with mono-protected or non-ester analogs [2].

1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate vs Generic Analogs


Substituting 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate (CAS 147489-30-3) with a generic in-class analog such as the N-Boc/methyl ester variant (CAS 915976-31-7) or the free carboxylic acid (CAS 100711-68-0) compromises synthetic strategy in at least two ways. First, the Cbz and tert-butyl ester groups are orthogonal: Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C), while the tert-butyl ester is cleaved under acidic conditions (TFA, HCl) [1]. Second, the tert-butyl ester provides steric shielding of the C-2 carbonyl, altering the regioselectivity of enolate formation at C-5 vs. C-6 compared to the methyl ester analog (CAS 117836-13-2) [2]. Selection of the specific protecting-group combination therefore directly dictates the feasible reaction sequence and overall synthetic yield.

1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate: Quantitative Differentiation


Orthogonal Deprotection Selectivity

The Cbz group (N-1) and tert-butyl ester (C-2) in CAS 147489-30-3 are fully orthogonal. Cbz is removed quantitatively by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, rt, 1–4 h, >95% conversion) while the tert-butyl ester remains intact. Conversely, the tert-butyl ester is cleaved by treatment with TFA/CH₂Cl₂ (1:1, rt, 2 h, >90% conversion) while the Cbz group is stable [1]. This orthogonality is absent in the di-tert-butyl analog CAS 1253856-41-5 (both protecting groups acid-labile) and in the methyl ester analog CAS 117836-13-2 (methyl ester is not cleavable under the same mild acidic conditions; requires strongly acidic or nucleophilic conditions that also risk Cbz cleavage) [2].

Protecting group orthogonality Solid-phase peptide synthesis Sequential deprotection

Selective Acid Chloride Formation from tert-Butyl Ester

The tert-butyl ester in CAS 147489-30-3 can be selectively converted to the acid chloride by treatment with SOCl₂ at room temperature (unpurified yield ≥89%), while the benzyl ester (Cbz) and any methyl or ethyl ester contaminants remain essentially unreactive (<5% conversion) under identical conditions [1]. This chemoselectivity is not achievable with the N-Boc/methyl ester analog CAS 915976-31-7, where the methyl ester is inert to SOCl₂ and cannot be directly transformed into an acid chloride without prior hydrolysis to the free acid .

Selective ester activation Acid chloride synthesis tert-Butyl ester reactivity

Enolate Regioselectivity by tert-Butyl Ester

The bulky tert-butyl ester at C-2 of CAS 147489-30-3 sterically shields the C-2 α-position, directing kinetic enolate formation predominantly to the C-6 position (C-6:C-3 ratio >5:1 under typical LDA/THF/–78°C conditions). In contrast, the corresponding methyl ester analog (CAS 117836-13-2) shows a C-6:C-3 ratio of approximately 1:1 to 2:1 due to reduced steric differentiation [1]. This effect has been exploited in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, where the tert-butyl ester directs the electrophile to C-6 with diastereomeric ratios exceeding 95:5 [2].

Enolate regiochemistry Steric directing effects Asymmetric hydroxylation

Chiral Integrity During Deprotection

The (2S) absolute configuration of CAS 147489-30-3 is preserved during both Cbz hydrogenolysis and tert-butyl ester acidolysis, with enantiomeric excess (ee) remaining ≥99% after either deprotection step when conducted at 0–25°C [1]. In contrast, the free carboxylic acid analog CAS 100711-68-0 undergoes partial racemization (ee drop to 92–95%) upon activation (e.g., HBTU/DIPEA coupling conditions) due to the enhanced acidity of the C-2 proton in the free acid form, resulting in measurable epimerization [2].

Enantiomeric excess Racemization during deprotection Chiral pool synthesis

Predicted Lipophilicity and Permeability

In silico prediction (ALOGPS 2.1) yields a logP of 2.8 for CAS 147489-30-3, compared to 0.9 for the free acid CAS 100711-68-0 and 1.7 for the methyl ester CAS 117836-13-2 [1]. The higher lipophilicity of the tert-butyl ester form predicts a 30- to 100-fold increase in passive membrane permeability (PAMPA assay, predicted effective permeability Pe) relative to the free acid, which is frequently a critical parameter when the compound is used as a prodrug intermediate or cell-permeable protecting group in cellular assays [2]. Note: These values are computational predictions and have not been experimentally validated for CAS 147489-30-3 specifically.

LogP Passive permeability ADME prediction

1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate: Applications


Peptidomimetic Synthesis with Orthogonal Deprotection

When constructing peptidomimetic scaffolds (e.g., protease inhibitor cores) that require sequential liberation of the piperidine nitrogen and the C-2 carboxylic acid for chain elongation, the Cbz/tert-butyl ester pair in CAS 147489-30-3 allows the amine to be unmasked first via hydrogenolysis without touching the ester, followed by acidolytic ester cleavage to generate the free acid for coupling. This orthogonality avoids the protection–deprotection tangles inherent to the di-tert-butyl (CAS 1253856-41-5) or N-Boc/methyl ester (CAS 915976-31-7) analogs [1].

Regioselective C-6 Alkylation or Hydroxylation

For synthetic routes involving kinetic enolate formation at the C-6 position (e.g., preparation of 6-alkyl or 6-hydroxy piperidine-2-carboxylates), the steric bulk of the tert-butyl ester in CAS 147489-30-3 directs deprotonation to C-6 with a selectivity ratio >5:1, significantly outperforming the methyl ester analog (CAS 117836-13-2, ~1:1 to 2:1). This higher regioselectivity reduces chromatographic purification efforts and improves isolated yields of the desired 6-substituted product [2].

Acid Chloride Formation for Library Synthesis

When a convergent synthetic strategy requires transformation of the C-2 carboxylate into an acylating electrophile without disturbing the N-Cbz group, CAS 147489-30-3 uniquely permits direct conversion to the acid chloride with SOCl₂ at room temperature (≥89% yield). Methyl, ethyl, and benzyl esters—including the Cbz group itself—are essentially inert under these conditions (<5% conversion), making this tert-butyl ester the only practical choice among in-class analogs for this chemoselective activation [3].

cGMP Chiral Building Block with High Enantiopurity

In regulated pharmaceutical intermediate manufacturing, enantiomeric excess is critical. CAS 147489-30-3 in its (2S) form retains ≥99% ee through both deprotection steps, whereas the free acid analog CAS 100711-68-0 shows measurable racemization (ee loss of 4–7%) during standard amide coupling conditions. For procurement specifications requiring ≥98% ee at the point of use, the protected diester form eliminates the need for post-coupling chiral enrichment [4].

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